molecular formula C8H8ClN3O B14089275 6-Chloro-1-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1064782-28-0

6-Chloro-1-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B14089275
CAS No.: 1064782-28-0
M. Wt: 197.62 g/mol
InChI Key: UNAJWZNKGLXTNC-UHFFFAOYSA-N
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Description

6-Chloro-1-ethylimidazo[4,5-b]pyridin-2-ol is a heterocyclic compound with the molecular formula C8H8ClN3O. This compound is part of the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-ethylimidazo[4,5-b]pyridin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with ethylamine, followed by cyclization with formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[4,5-b]pyridine ring system.

Industrial Production Methods

Industrial production of 6-Chloro-1-ethylimidazo[4,5-b]pyridin-2-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-ethylimidazo[4,5-b]pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[4,5-b]pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Chloro-1-ethylimidazo[4,5-b]pyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-ethylimidazo[4,5-b]pyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-ethylimidazo[1,2-b]pyridazine
  • 8-Chloro-2-ethylimidazo[1,2-a]pyrazine
  • 2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine

Uniqueness

6-Chloro-1-ethylimidazo[4,5-b]pyridin-2-ol is unique due to its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1064782-28-0

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

6-chloro-1-ethyl-3H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C8H8ClN3O/c1-2-12-6-3-5(9)4-10-7(6)11-8(12)13/h3-4H,2H2,1H3,(H,10,11,13)

InChI Key

UNAJWZNKGLXTNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(NC1=O)N=CC(=C2)Cl

Origin of Product

United States

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